molecular formula C21H26O5 B2694124 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione CAS No. 1192475-75-4; 53-03-2

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione

Cat. No.: B2694124
CAS No.: 1192475-75-4; 53-03-2
M. Wt: 358.434
InChI Key: XOFYZVNMUHMLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is biologically inert and is converted to prednisolone in the liver, which is its active form . Prednisone is widely used for its anti-inflammatory and immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione typically involves the oxidation of cortisone or hydrocortisone. One common method includes the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate (PCC) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of prednisone involves large-scale chemical synthesis using similar oxidation processes. The production is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions include prednisolone (active form), cortisone, and various prednisone derivatives used in different therapeutic applications .

Mechanism of Action

The mechanism of action of 1,4-Pregnadiene-17alpha,21-diol-3,11,20-trione involves its conversion to prednisolone in the liver. Prednisolone binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes . This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation .

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYZVNMUHMLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858978
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192475-75-4
Record name 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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